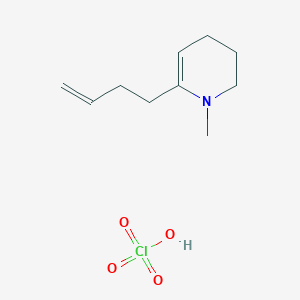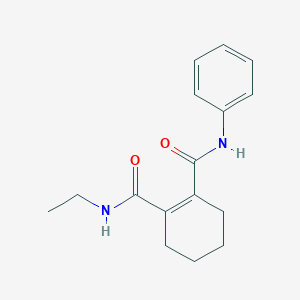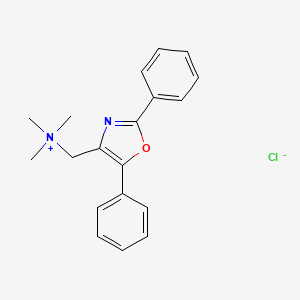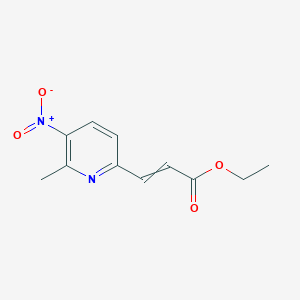![molecular formula C12H22N2O2 B14379392 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol CAS No. 89376-06-7](/img/structure/B14379392.png)
5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-2-ethyl-2-methylfuran with pentanal, followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-pentanol: Shares the amino and hydroxyl functional groups but lacks the furan ring structure.
2-Ethyl-2-methylfuran: Contains the furan ring but lacks the amino and hydroxyl groups.
Uniqueness
5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol is unique due to its combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89376-06-7 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
5-[(5-amino-2-ethyl-2-methylfuran-3-ylidene)amino]pentan-1-ol |
InChI |
InChI=1S/C12H22N2O2/c1-3-12(2)10(9-11(13)16-12)14-7-5-4-6-8-15/h9,15H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
YSVKJRQITBMOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=NCCCCCO)C=C(O1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)


![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)

